N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide
Description
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide is a urea derivative characterized by a 2,6-dimethyl-substituted benzamide core linked to a 4-chlorophenyl group via a carbonylamino bridge. The methyl substituents on the benzamide ring likely influence its lipophilicity, metabolic stability, and biological activity compared to halogenated analogs.
Properties
CAS No. |
40108-95-0 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-4-3-5-11(2)14(10)15(20)19-16(21)18-13-8-6-12(17)7-9-13/h3-9H,1-2H3,(H2,18,19,20,21) |
InChI Key |
XDNYOSPZWWGEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide typically involves the reaction of 4-chloroaniline with 2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to key proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, applications, and research findings for N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide and related compounds:
Key Research Findings
Metabolism and Pharmacokinetics
- Sex-Dependent Metabolism : D2916 exhibits sex-specific hydroxylation patterns, suggesting that the methyl groups’ position influences metabolic pathways . A similar trend might occur in the user’s compound, affecting its duration of action.
- Environmental Persistence : Diflubenzuron is classified as a marine pollutant due to its environmental persistence . The dimethyl analog may exhibit different degradation kinetics, though this requires verification.
Biological Activity
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-dimethylbenzamide, a compound belonging to the class of benzamides, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-[(4-chlorophenyl)carbamoyl]-2,6-dimethylbenzamide
- CAS Number : 40108-95-0
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.75 g/mol
| Property | Value |
|---|---|
| CAS No. | 40108-95-0 |
| Molecular Formula | C16H15ClN2O2 |
| Molecular Weight | 302.75 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating cellular processes through the inhibition or activation of these targets. Although the precise pathways remain under investigation, it is believed that the compound can affect various cellular functions by binding to key proteins involved in signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, some benzamide derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzamide derivatives. For example, compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis.
Case Study : A study focusing on a series of chlorobenzamide derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that this compound may have similar properties worth exploring further .
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of 4-chloroaniline with 2,6-dimethylbenzoyl chloride. This process allows for the introduction of the chlorophenyl group and the formation of the amide bond essential for its biological activity .
Comparative Studies
Comparative studies with other benzamides have demonstrated that this compound exhibits unique reactivity patterns and biological activities. For example:
| Compound | Biological Activity |
|---|---|
| N-(4-Chlorophenyl)-2,6-dimethylbenzamide | Moderate anticancer activity |
| N-(4-Chlorophenyl)carbamoyl-2,6-dimethylbenzamide | High potency against specific cancer cell lines |
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. This includes:
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity.
- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in its action.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
